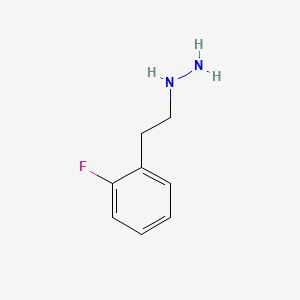

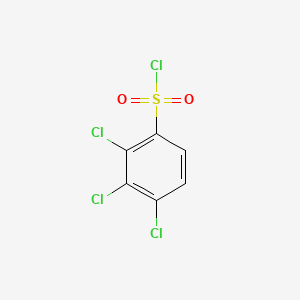

![molecular formula C15H16N2O2 B1329011 N-[3-(2-氨基-5-甲基苯氧基)苯基]乙酰胺 CAS No. 946728-95-6](/img/structure/B1329011.png)

N-[3-(2-氨基-5-甲基苯氧基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and potential applications of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide". For instance, compounds with similar structures have been studied for their bioactivity, such as eliciting alterations in gene expression profiles in plants , or as potential anticancer drugs targeting specific receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate phenol derivative with an acyl chloride or other acylating agents in the presence of a base. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similar methods could potentially be applied to synthesize "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These techniques could be used to analyze the molecular structure of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide".

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with other molecules, leading to the formation of derivatives or transformation products. For example, N-(2-hydroxyphenyl)acetamide derivatives can react with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and benzodioxazasilepines . The reactivity of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" could be explored in a similar context to understand its potential for forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds and other intermolecular interactions can affect their solubility, melting points, and stability . The specific properties of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds.

科学研究应用

抗疟疾活性

- N-[3-(2-氨基-5-甲基苯氧基)苯基]乙酰胺衍生物已证明对小鼠中的恶性疟原虫具有显着的抗疟疾效力,具有有希望的药代动力学特性,可用于潜在的临床试验 (Werbel 等人,1986).

合成和催化

- 该化合物已被用于化学选择性单乙酰化过程中,这在抗疟疾药物的天然合成中至关重要。在这种情况下,发现乙酸乙烯酯尤其是一种有效的酰基供体 (Magadum & Yadav, 2018).

晶体结构和光学性质

- 对包括 2-(3-羟基-5-甲基苯氧基)-N-(4-硝基苯基)乙酰胺在内的香草酚衍生物的晶体结构和光学性质的研究显示出有趣的特性。这些发现对于理解材料的光学行为及其在传感和其他领域的潜在应用具有重要意义 (Wannalerse 等人,2022).

生物活性化合物

- 该化合物已被用于开发生物活性衍生物。研究表明 N-(2-羟基-5-亚硝基苯基)乙酰胺和具有潜在生物活性的相关化合物的产生,突出了该化合物在合成生物活性材料方面的多功能性 (Girel 等人,2022).

抗惊厥和镇痛特性

- N-[3-(2-氨基-5-甲基苯氧基)苯基]乙酰胺的衍生物已被研究其抗惊厥和镇痛特性,为新的治疗选择提供了见解 (King 等人,2011).

抗癌、抗炎和镇痛活性

- 该化合物的某些合成衍生物已显示出作为抗癌、抗炎和镇痛剂的潜力,表明其在药物开发中的用途 (Rani 等人,2014).

属性

IUPAC Name |

N-[3-(2-amino-5-methylphenoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYWSGRVVIIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)

![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328947.png)

![3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328948.png)

![4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328950.png)

![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)